3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is an organic compound with the molecular formula C10H7F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 3-hydroxy-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones
Reduction: Alcohols or alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. It may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Cinnamic Acid: 3-phenylprop-2-enoic acid
Coumaric Acid: 3-(4-hydroxyphenyl)prop-2-enoic acid
Uniqueness
3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C10H7F3O3 |
---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7-3-1-6(5-8(7)14)2-4-9(15)16/h1-5,14H,(H,15,16) |
InChI Key |
QBERWMHZJGIPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
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